molecular formula C15H19F3N2O2 B13969173 Benzyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate

Benzyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate

Cat. No.: B13969173
M. Wt: 316.32 g/mol
InChI Key: GDYWOGIKDUNQNQ-UHFFFAOYSA-N
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Description

Benzyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate is a compound that features a piperidine ring substituted with a trifluoromethyl group and a benzyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

Benzyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C15H19F3N2O2

Molecular Weight

316.32 g/mol

IUPAC Name

benzyl N-[[1-(trifluoromethyl)piperidin-2-yl]methyl]carbamate

InChI

InChI=1S/C15H19F3N2O2/c16-15(17,18)20-9-5-4-8-13(20)10-19-14(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,19,21)

InChI Key

GDYWOGIKDUNQNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CNC(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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